N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide
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Overview
Description
N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide is a complex organic compound belonging to the thieno[3,2-c][1,2]thiazine family. This compound is characterized by its unique structure, which includes a thieno[3,2-c][1,2]thiazine core, a benzyl group, and a carboxamide functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that the compound has significant analgesic activity , suggesting it likely interacts with pain receptors or pathways in the body.
Mode of Action
It has been shown that the intensity of the analgesic effect of different conformational isomers of this compound can vary considerably . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific conformation.
Result of Action
The primary result of the action of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide is its analgesic effect . It has been shown that certain conformers of this compound can be more than twice as effective as meloxicam, a commonly used nonsteroidal anti-inflammatory drug .
Action Environment
The action, efficacy, and stability of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide can be influenced by various environmental factors. For instance, the synthesis conditions can affect the formation of different conformers of the compound . These different conformers can have varying levels of analgesic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide typically involves multiple steps:
Formation of the Thieno[3,2-c][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thieno[3,2-c][1,2]thiazine ring system.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-c][1,2]thiazine intermediate.
Hydroxylation and Methylation: Hydroxylation at the 4-position and methylation at the 1-position are typically achieved through selective oxidation and alkylation reactions, respectively.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of certain diseases, although more research is needed to fully understand its pharmacological properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and engineering.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-benzothiazine-3-carboxamide
- N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-b][1,2]thiazine-3-carboxamide
Uniqueness
Compared to similar compounds, N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide stands out due to its specific thieno[3,2-c][1,2]thiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-17-11-7-8-22-13(11)12(18)14(23(17,20)21)15(19)16-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMUDPGQZSSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=O)NCC3=CC=CC=C3)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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